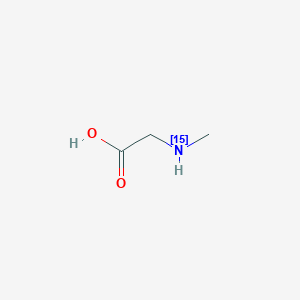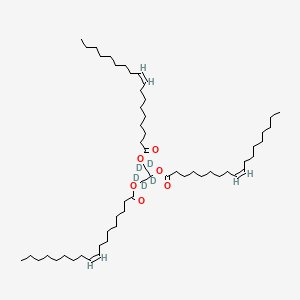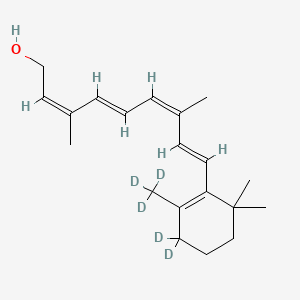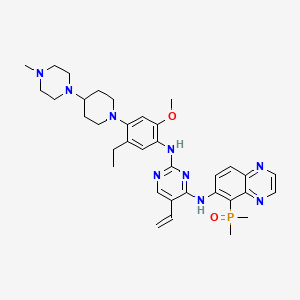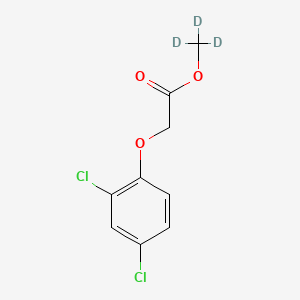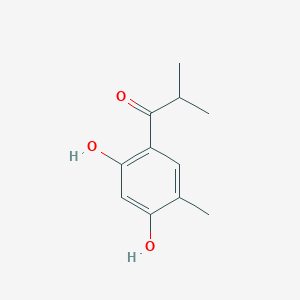
Oxytocin parallel dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxytocin parallel dimer is a compound derived from oxytocin, a well-known neuropeptide hormone. Oxytocin is primarily recognized for its role in social bonding, childbirth, and lactation. The parallel dimer form of oxytocin involves the dimerization of two oxytocin molecules through disulfide bonds, resulting in a compound with potentially unique pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin parallel dimer typically involves the formation of disulfide bonds between two oxytocin molecules. This process can be achieved through various synthetic routes, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The key steps involve the protection and deprotection of cysteine residues to ensure selective formation of disulfide bonds .
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise assembly of the peptide chain on a solid support, followed by the formation of disulfide bonds through oxidation reactions.
Solution-Phase Synthesis: In this approach, the peptide chains are synthesized in solution, and disulfide bonds are formed through oxidation using reagents such as iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, followed by purification using techniques such as high-performance liquid chromatography (HPLC). The choice of method depends on factors such as yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
Oxytocin parallel dimer undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Modification of amino acid residues to alter the pharmacological properties of the dimer.
Common Reagents and Conditions
Oxidation: Reagents such as iodine, air oxidation, or hydrogen peroxide are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various protecting groups and deprotecting agents are used to modify specific amino acid residues.
Major Products Formed
The major products formed from these reactions include the oxidized dimer with disulfide bonds and the reduced dimer with free thiol groups .
科学的研究の応用
Oxytocin parallel dimer has a wide range of scientific research applications:
作用機序
The mechanism of action of oxytocin parallel dimer involves its interaction with oxytocin receptors, which are G protein-coupled receptors (GPCRs). Upon binding to these receptors, the dimer activates intracellular signaling pathways, leading to various physiological effects. The dimerization of oxytocin molecules may enhance receptor binding affinity and selectivity, resulting in unique pharmacological profiles .
類似化合物との比較
Oxytocin parallel dimer can be compared with other similar compounds, such as:
Vasopressin Parallel Dimer: Similar in structure but acts on vasopressin receptors, influencing different physiological functions.
Deamino-Oxytocin Parallel Dimer: Lacks the amino group, resulting in altered receptor binding and activity.
Oxytocin Antiparallel Dimer: Different orientation of the dimerized molecules, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific receptor interactions and potential therapeutic applications, which are distinct from other related compounds .
特性
分子式 |
C86H132N24O24S4 |
|---|---|
分子量 |
2014.4 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-39-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,33-bis(3-amino-3-oxopropyl)-13,30-bis[(2S)-butan-2-yl]-16,27-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-137-138-40-60(86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118)106-78(126)58(34-66(92)116)102-76(124)52(24-26-64(90)114)98-84(132)70(44(8)10-2)108-80(128)56(32-46-17-21-48(112)22-18-46)100-72(120)50(88)38-136-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1 |
InChIキー |
QJTGOPRBCPCYLF-AQFNFDSMSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)N)CC3=CC=C(C=C3)O)[C@@H](C)CC)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)N)CC3=CC=C(C=C3)O)C(C)CC)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


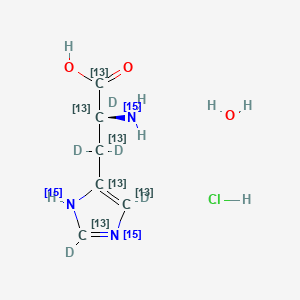
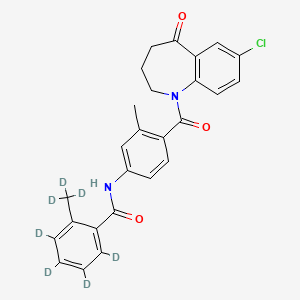
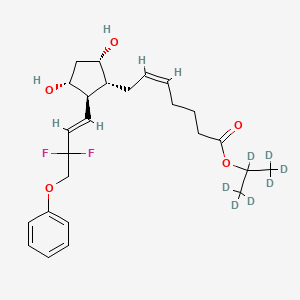
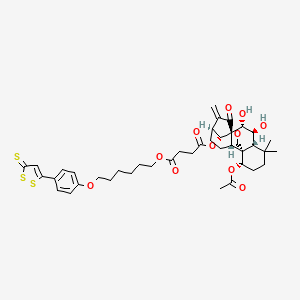
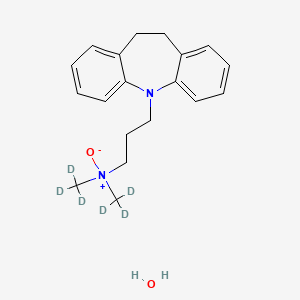
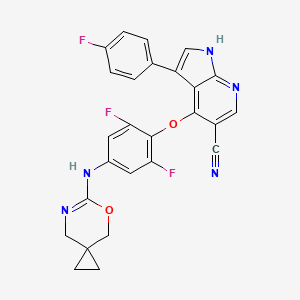
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
